molecular formula C18H19ClN2S B5701891 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine

1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine

Cat. No. B5701891
M. Wt: 330.9 g/mol
InChI Key: ICRHUACNAMFBAF-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine, also known as CPP or TFMPP, is a synthetic compound that belongs to the family of piperazines. CPP is a psychoactive drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed that 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has also been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. For example, 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin and dopamine in the brain. However, a limitation of 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine is that it has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine. One direction is to further investigate the potential therapeutic applications of 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine in various neurological and psychiatric disorders. Another direction is to develop more potent and selective analogs of 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine that may have improved therapeutic efficacy and fewer side effects. Finally, future research could focus on elucidating the exact mechanism of action of 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine and its interactions with other neurotransmitter systems in the brain.
Conclusion
In conclusion, 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has a well-defined mechanism of action and a range of biochemical and physiological effects. While 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has several advantages for lab experiments, it also has limitations that should be considered. Future research on 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine could lead to the development of new treatments for a range of neurological and psychiatric disorders.

Synthesis Methods

1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine can be synthesized by reacting 1-(4-chlorophenyl)piperazine with carbon disulfide and sodium hydroxide in a solvent such as ethanol. The resulting product is then reacted with 2-methylphenylmagnesium bromide to produce 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine. The synthesis of 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. For example, 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine has also been studied as a potential treatment for Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

(4-chlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2S/c1-14-4-2-3-5-17(14)20-10-12-21(13-11-20)18(22)15-6-8-16(19)9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRHUACNAMFBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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